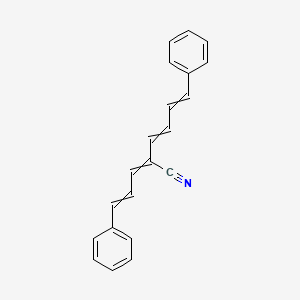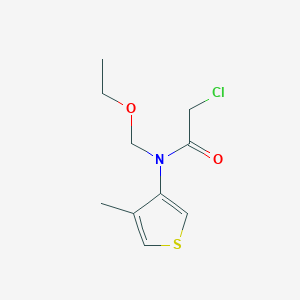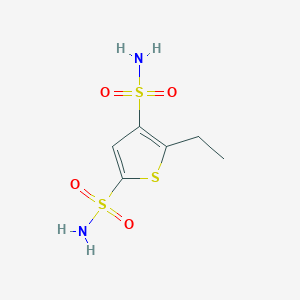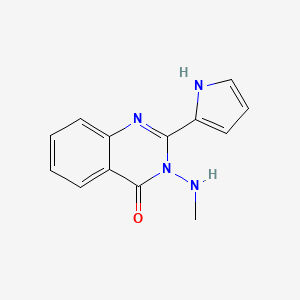![molecular formula C14H11N3O2Se B14388792 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-59-0](/img/structure/B14388792.png)
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones in high yield . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to selenium’s known biological activity.
Industry: Potential use in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with DNA or other biomolecules, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-1,3-selenazin-4-ones: These compounds share a similar selenazine core but differ in their substituents.
Uniqueness
This compound is unique due to the presence of the 4-methoxyanilino group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
89914-59-0 |
|---|---|
Molekularformel |
C14H11N3O2Se |
Molekulargewicht |
332.23 g/mol |
IUPAC-Name |
2-(4-methoxyanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3O2Se/c1-19-10-6-4-9(5-7-10)16-14-17-12(18)11-3-2-8-15-13(11)20-14/h2-8H,1H3,(H,16,17,18) |
InChI-Schlüssel |
HDXAICMISINHGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(Hex-1-en-3-yl)selanyl]benzene](/img/structure/B14388728.png)

![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)


![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)



![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
